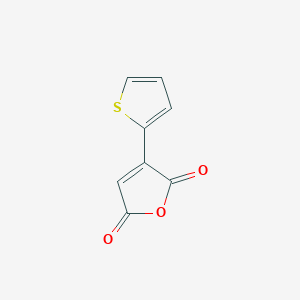

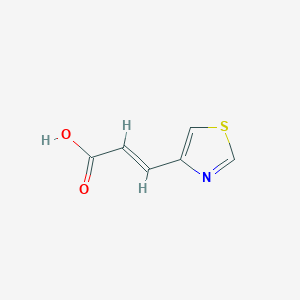

3-(2-Thienyl)-2,5-furandione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Thienyl)-2,5-furandione, also known as 2-Thienyl furan-3-one, is a chemical compound that has been studied for its potential biomedical applications. It is a member of the furanone family, which is a class of compounds characterized by their five-membered ring structure. The furanone family has been studied for its potential use in the synthesis of pharmaceutical drugs, as well as for its potential biological and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

3-(2-Thienyl)-2,5-furandione serves as a precursor in the synthesis of diverse thieno-fused five- and six-membered nitrogen and oxygen heterocycles. These compounds, including thieno[3,2-b]pyrroles, thieno[3,2-b]furans, and thieno[3,2-b]indoles, are synthesized via intramolecular heteroannulation of 4,5-substituted 3-amino or 3-hydroxy 2-functionalized thiophenes. This method offers a general high-yield route to these heterocycles, highlighting the versatility of 3-(2-Thienyl)-2,5-furandione in organic synthesis (Acharya, Gautam, & Ila, 2017).

Polymer Science

In polymer science, the incorporation of 3-(2-Thienyl)-2,5-furandione derivatives into poly(ester amide)s has been studied for its influence on hydrogen bonding and material properties. This research addresses the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA), comparing properties with its analogues and investigating the feasibility of melt polycondensation reactions. The findings contribute to our understanding of the role of oxygen heteroatoms in the furan ring as hydrogen bond acceptors, offering insights into the design of polymers with specific properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Catalysis

The use of 3-(2-Thienyl)-2,5-furandione derivatives in catalysis, particularly for the aerobic oxidation of 5-hydroxymethyl-furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), exemplifies its application in green chemistry. An Fe(III)–porous organic polymer catalyst demonstrated efficient conversion of HMF to FDCA in water, highlighting the potential of 3-(2-Thienyl)-2,5-furandione derivatives in sustainable chemical processes (Saha, Gupta, Abu‐Omar, Modak, & Bhaumik, 2013).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 3-(2-Thienyl)-2,5-furandione have been utilized in the design of metal-organic frameworks (MOFs). These structures exhibit varying dimensionality and porosity depending on the synthesis conditions, demonstrating the compound's utility in creating materials with specific chemical and physical properties. This application underscores the potential of 3-(2-Thienyl)-2,5-furandione in the development of new materials for gas storage, separation, and catalysis (Nagarkar, Chaudhari, & Ghosh, 2012).

Mecanismo De Acción

Target of Action

It’s known that thiophene-based compounds often interact with various enzymes and receptors in the body .

Mode of Action

Thiophene-based compounds are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

For instance, they have been used in the synthesis of thiophenes via cleavage of multiple C-H bonds .

Result of Action

Thiophene-based compounds are known to exhibit various effects at the molecular and cellular level, such as modulating the optical and electronic properties of molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the safety data sheet for 3-(2-Thienyl)-L-alanine, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, the environment in which 3-(2-Thienyl)-2,5-furandione is used should be well-ventilated, and protective measures should be taken to avoid direct contact with the skin and eyes .

Propiedades

IUPAC Name |

3-thiophen-2-ylfuran-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S/c9-7-4-5(8(10)11-7)6-2-1-3-12-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAOCEZUVWHKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thienyl)-2,5-furandione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)

![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(2,4-dichloroanilino)-2-propen-1-one](/img/structure/B2993722.png)

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)